molecular formula C9H12BrN3O B1418595 N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide CAS No. 1157002-06-6

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide

Cat. No. B1418595
M. Wt: 258.12 g/mol
InChI Key: ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular formula of “N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” is C9H12BrN3O . The InChI key is ZNAMWCLKWQVGPJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.


Physical And Chemical Properties Analysis

“N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” has a molecular weight of 258.12 . It is a powder in physical form .

Scientific Research Applications

Antiallergic Applications

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a class of compounds related to N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide, have shown significant potential as antiallergic agents. In particular, variants of these compounds were found to be highly potent in inhibiting histamine release and interleukin production, key factors in allergic responses. Their effectiveness has been demonstrated in both in vitro and in vivo models, highlighting their potential in developing new antiallergic medications (Menciu et al., 1999).

Antimicrobial Activity

Another area of interest is the antimicrobial properties of related compounds. Research has shown that derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, closely related to the target compound, exhibit good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, particularly in a time where antibiotic resistance is a growing concern (Fahim & Ismael, 2019).

Learning and Memory Facilitation

Interestingly, certain ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which share structural similarities with N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide, have been studied for their effects on learning and memory facilitation in mice. This research opens up possibilities for the use of such compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).

Anion Coordination in Crystal Engineering

The compound N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, structurally related to the target compound, demonstrates interesting properties in anion coordination. This property is significant in the field of crystal engineering and could have implications in the design of new materials or molecular sensors (Kalita & Baruah, 2010).

Anticancer Potential

Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another similar compound, has shown promising anticancer activity. These findings are crucial in the ongoing search for more effective and targeted cancer therapies (Sharma et al., 2018).

Safety And Hazards

This compound is classified as a hazardous substance . It has several hazard statements including H302, H315, H318, H335 . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

N-[2-[(5-bromopyridin-2-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-7(14)11-4-5-12-9-3-2-8(10)6-13-9/h2-3,6H,4-5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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